molecular formula C18H14BrNO3S B262823 3-bromo-N-(2-phenoxyphenyl)benzenesulfonamide

3-bromo-N-(2-phenoxyphenyl)benzenesulfonamide

Cat. No. B262823
M. Wt: 404.3 g/mol
InChI Key: PVEHVKQWEJITJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N-(2-phenoxyphenyl)benzenesulfonamide, also known as BPPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPPB is a sulfonamide derivative that belongs to the class of arylsulfonamides. It is a white crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). BPPB has been found to possess various biological activities, which makes it a promising candidate for use in scientific research.

Mechanism of Action

The mechanism of action of 3-bromo-N-(2-phenoxyphenyl)benzenesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of carbonic anhydrase (CA) enzymes. CA enzymes are involved in various physiological processes, including acid-base balance, respiration, and bone resorption. This compound has been found to selectively inhibit the activity of CA IX and CA XII, which are overexpressed in various cancer cells. This inhibition leads to a decrease in intracellular pH, which in turn leads to apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been found to possess various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and inhibit the production of pro-inflammatory cytokines. This compound has also been found to inhibit the activity of CA IX and CA XII, which are overexpressed in various cancer cells. This inhibition leads to a decrease in intracellular pH, which in turn leads to apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

3-bromo-N-(2-phenoxyphenyl)benzenesulfonamide has several advantages for use in lab experiments. It is a white crystalline solid that is soluble in organic solvents such as DMSO and DMF. This makes it easy to dissolve in various solvents and use in various assays. This compound has also been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-angiogenic properties, which makes it a promising candidate for use in scientific research.
However, there are also some limitations to the use of this compound in lab experiments. This compound is a sulfonamide derivative, which means that it may have potential side effects on the body. It is important to use this compound with caution and follow the appropriate safety protocols when handling the compound.

Future Directions

There are several future directions for the use of 3-bromo-N-(2-phenoxyphenyl)benzenesulfonamide in scientific research. One potential application is in cancer therapy. This compound has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. Further studies are needed to determine the efficacy and safety of this compound in cancer therapy.
Another potential application is in the treatment of inflammatory diseases. This compound has been found to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases. Further studies are needed to determine the efficacy and safety of this compound in the treatment of inflammatory diseases.
In addition, this compound may have potential applications in other areas of scientific research, such as neurodegenerative diseases and metabolic disorders. Further studies are needed to explore the potential uses of this compound in these areas.

Synthesis Methods

3-bromo-N-(2-phenoxyphenyl)benzenesulfonamide can be synthesized by the reaction of 2-phenoxyaniline with 3-bromo benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform and is typically carried out at room temperature. The resulting product is then purified by recrystallization to obtain this compound in its pure form.

Scientific Research Applications

3-bromo-N-(2-phenoxyphenyl)benzenesulfonamide has been extensively studied for its potential applications in scientific research. It has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-angiogenic properties. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. It has also been found to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases.

properties

Molecular Formula

C18H14BrNO3S

Molecular Weight

404.3 g/mol

IUPAC Name

3-bromo-N-(2-phenoxyphenyl)benzenesulfonamide

InChI

InChI=1S/C18H14BrNO3S/c19-14-7-6-10-16(13-14)24(21,22)20-17-11-4-5-12-18(17)23-15-8-2-1-3-9-15/h1-13,20H

InChI Key

PVEHVKQWEJITJD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NS(=O)(=O)C3=CC(=CC=C3)Br

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NS(=O)(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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